3-(Pyridin-3-ylamino)phenol
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Overview
Description
3-(Pyridin-3-ylamino)phenol is an organic compound that features a phenol group substituted with a pyridin-3-ylamino group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenol and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to targetCarbonyl reductase [NADPH] 1 , a key enzyme involved in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
This could lead to changes in the metabolic processes that the enzyme is involved in .
Biochemical Pathways
Given its potential target, it may influence pathways related to the metabolism of various substances within the body .
Result of Action
Similar compounds have shown cytotoxic activity against various cancer cell lines
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylamino)phenol typically involves the reaction of 3-aminopyridine with a phenol derivative. One common method is the nucleophilic aromatic substitution reaction where 3-aminopyridine reacts with a halogenated phenol under basic conditions. The reaction can be carried out in solvents such as dimethylformamide or dimethyl sulfoxide, with bases like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, palladium-catalyzed cross-coupling reactions can be employed to achieve higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, with reagents like bromine or nitric acid leading to halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenol derivatives
Substitution: Halogenated or nitrated phenol derivatives
Scientific Research Applications
3-(Pyridin-3-ylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Lacks the pyridine ring, resulting in different chemical reactivity and biological activity.
3-Hydroxyaniline: Similar structure but without the pyridine moiety, leading to distinct properties.
Pyridin-3-ylphenol: Contains the pyridine ring but lacks the amino group, affecting its reactivity and applications.
Uniqueness
3-(Pyridin-3-ylamino)phenol is unique due to the presence of both phenol and pyridine moieties, which confer a combination of reactivity and biological activity not found in simpler analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(pyridin-3-ylamino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-5-1-3-9(7-11)13-10-4-2-6-12-8-10/h1-8,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIMALIYOSUZDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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